(E)-2-(4-Nitrostyryl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-Nitrostyryl)furan: is a chemical compound with the following structural formula:
This compound
It consists of a furan ring (a five-membered heterocycle containing one oxygen atom) conjugated with a nitro-substituted styryl group. The “E” configuration indicates that the double bond between the styryl and furan moieties is in the trans conformation.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of (E)-2-(4-Nitrostyryl)furan . Here are two common methods:
-
Knoevenagel Condensation
- React 4-nitrobenzaldehyde with furan-2-carbaldehyde (furfural) in the presence of a base (such as piperidine or sodium ethoxide).
- The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
-
Horner-Wadsworth-Emmons Reaction
- Combine 4-nitrobenzaldehyde with a phosphonate ester (e.g., diethyl phenylphosphonate) and a base (e.g., sodium hydride or sodium tert-butoxide).
- The Horner-Wadsworth-Emmons reaction leads to the formation of the this compound.
Industrial Production
Analyse Chemischer Reaktionen
(E)-2-(4-Nitrostyryl)furan: undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group, leading to the formation of an amino-substituted furan derivative.
Substitution: The styryl group can undergo nucleophilic substitution reactions (e.g., halogenation, alkylation, or acylation).
Michael Addition: The conjugated system allows for Michael additions with nucleophiles.
Common reagents include reducing agents (such as tin and hydrochloric acid), halogens (e.g., bromine), and strong bases (e.g., sodium hydroxide).
Major products depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-Nitrostyryl)furan: finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for its potential as a fluorescent probe or as a ligand for biological studies.
Medicine: Explored for its pharmacological properties (e.g., anti-inflammatory, antioxidant, or antimicrobial effects).
Industry: Limited industrial applications due to its specialized nature.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its conjugated system suggests potential interactions with cellular receptors or enzymes. Further studies are needed to elucidate its precise molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-2-(4-Nitrostyryl)furan: stands out due to its unique combination of a furan ring and a nitro-substituted styryl group. Similar compounds include other nitrostyryl derivatives (e.g., those with different heterocyclic rings or substituents).
Remember that while this compound has promising properties, its full potential awaits further exploration in both scientific and industrial contexts.
Eigenschaften
Molekularformel |
C12H9NO3 |
---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
2-[(E)-2-(4-nitrophenyl)ethenyl]furan |
InChI |
InChI=1S/C12H9NO3/c14-13(15)11-6-3-10(4-7-11)5-8-12-2-1-9-16-12/h1-9H/b8-5+ |
InChI-Schlüssel |
OHQPZKWXDAHYRR-VMPITWQZSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=COC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.